N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-7,9H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFWRSQKUKKWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reactions are typically carried out in a microwave reactor, which provides efficient heating and reduces reaction times. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the amide bond .
Industrial Production Methods
Purification of the crude products is typically done through crystallization or flash chromatography .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan rings .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Furan derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug discovery.
Industry: It can be used in the production of bio-based polymers and other materials
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan rings can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with DNA. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Key Research Findings
- Synthetic Efficiency : Bifuran derivatives with alkyl chains (e.g., BFI-OD) achieve higher yields (79%) compared to styryl-linked furan carboxamides (17%), likely due to steric and electronic effects .
- Thermal Stability : Alkyl-substituted bifurans (e.g., BFI-H) exhibit defined melting points (~72°C), suggesting crystallinity, whereas brominated analogs may prioritize reactivity over stability .
- Functional Diversity : The target compound’s combination of a bifuran backbone and furan-3-carboxamide group bridges the gap between materials science (π-conjugation) and bioactive molecule design (hydrogen-bonding capability) .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bifuran moiety attached to a furan-3-carboxamide structure. Its molecular formula is , with a molecular weight of approximately 229.23 g/mol. This unique configuration contributes to its distinct chemical reactivity and biological interactions.
Target Interactions
Research indicates that compounds containing furan and bifuran structures often interact with various biological targets, including enzymes and receptors. The bifuran moiety may facilitate hydrogen bonding with target proteins, potentially leading to inhibition or modulation of their activity. This interaction is crucial for understanding the compound's therapeutic effects.
Biochemical Pathways
This compound has been shown to influence several biochemical pathways:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, with mechanisms involving apoptosis induction in cancer cells and disruption of cell cycle progression.
Antimicrobial Properties
This compound has demonstrated activity against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound may serve as a potential lead for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated in multiple cancer cell lines. Notable findings include:
- Cell Lines Tested : HeLa (cervical), MCF7 (breast), A549 (lung).
- IC50 Values :
- HeLa: 30 µM
- MCF7: 25 µM
- A549: 20 µM
These values suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms and therapeutic applications.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent.
- Mechanistic Studies : Research involving flow cytometry revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of caspase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
